molecular formula C3H2N2OS3 B6598468 N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide CAS No. 50499-84-8

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide

Cat. No.: B6598468
CAS No.: 50499-84-8
M. Wt: 178.3 g/mol
InChI Key: UIZFBDXFRMQNQK-UHFFFAOYSA-N
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Description

N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide is a heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a sulfanylidene (S=S) group at position 3 and a formamide moiety at position 3. The 1,2,4-dithiazole ring system is characterized by two sulfur atoms and one nitrogen atom, contributing to its unique electronic and steric properties. The sulfanylidene group introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic or electrophilic substitutions.

Properties

IUPAC Name

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2OS3/c6-1-4-2-5-3(7)9-8-2/h1H,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFBDXFRMQNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00789924
Record name N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00789924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50499-84-8
Record name N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00789924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thioxo-3H-1,2,4-dithiazole with formamide in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 1,2,4-Dithiazole vs. 1,2,4-Triazole/Thiadiazole: The 1,2,4-dithiazole ring (two sulfur atoms) in the target compound contrasts with 1,2,4-triazole (two nitrogen atoms, one sulfur) or 1,3,4-thiadiazole (one sulfur, two nitrogens). Example: 3-[4-(3-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide (CAS: 380436-83-9) shares a sulfanylidene-substituted triazole core but lacks the dithiazole’s second sulfur atom, leading to reduced electron withdrawal .

Substituent Effects

  • Formamide vs. Sulfonamide :
    • Sulfonamide derivatives (e.g., N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) exhibit antibacterial and anti-inflammatory activities due to their sulfonyl group’s stability and hydrogen-bonding capacity . In contrast, the formamide group in the target compound may offer different binding modes, such as interactions with enzymes via the amide proton .

Comparison with Related Syntheses

  • Sulfonamide Synthesis : Sulfonyl chlorides react with amines under basic conditions (e.g., pyridine/DCM) at moderate temperatures ().

Antimicrobial Potential

  • Triazole Derivatives : Compounds like xanthocillins X and Y1 () show potent Gram-negative antibacterial activity, attributed to their conjugated systems and halogen substituents . The target compound’s dithiazole core may offer similar activity but with enhanced membrane permeability due to sulfur content.
  • Formamide-Xylosides : N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside () exhibits glycosidase modulation, suggesting the formamide group’s role in carbohydrate interactions .

Enzyme Inhibition

Physicochemical Properties

Property Target Compound 1,2,4-Triazole Analog (CAS: 380436-83-9) Sulfonamide Derivative ()
Heterocycle 1,2,4-Dithiazole 1,2,4-Triazole Sulfonamide-linked indazole
Electron Effects Strongly electron-withdrawing (S=S) Moderate (S=N) Electron-withdrawing (SO₂)
LogP (Predicted) ~1.5 (moderate polarity) ~2.1 ~2.8
Bioactivity Potential antimicrobial/enzyme inhibition Antibacterial Anti-inflammatory

Biological Activity

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide (CAS No. 50499-84-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

Molecular Formula: C3_3H2_2N2_2OS3_3
Molecular Weight: 178.26 g/mol
Structure: The compound features a unique dithiazole ring which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has indicated a range of biological activities associated with compounds containing the dithiazole scaffold, including:

  • Antimicrobial Activity:
    • Dithiazoles have been reported to exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of this scaffold can inhibit the growth of various pathogens, including Botrytis cinerea and Aspergillus niger .
    • The compound's structure allows it to disrupt microbial cell walls or interfere with metabolic pathways.
  • Anticancer Potential:
    • Investigations into the anticancer properties of dithiazoles have revealed their ability to induce apoptosis in cancer cells. This is believed to be mediated through the activation of specific signaling pathways that lead to cell death .
    • For example, a study highlighted the effectiveness of similar compounds in inhibiting tumor growth in various cancer models.
  • Antifibrotic Effects:
    • Recent studies suggest that dithiazole derivatives may possess antifibrotic properties, potentially useful in treating conditions characterized by excessive fibrous tissue formation .

Antimicrobial Efficacy

A patent filed by Chevron Research Co. in 1977 described a series of 1,2,3-dithiazoles with notable antifungal activity against plant pathogens. In particular, compounds demonstrated up to 92% inhibition of fungal growth at low concentrations .

Anticancer Activity

A study published in 2023 reviewed the anticancer effects of various dithiazole derivatives. The research indicated that these compounds could significantly reduce tumor size in xenograft models when administered at specific dosages .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.
  • Agricultural Chemistry: Potential use as an agrochemical for controlling plant diseases.
  • Material Science: Investigated for its utility in developing new materials due to its unique chemical structure.

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